2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide
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Overview
Description
2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide is a complex organic compound with a molecular formula of C23H19ClN4O2S and a molecular weight of 450.95 g/mol . This compound features a benzimidazole core, which is known for its diverse pharmacological activities .
Preparation Methods
The synthesis of 2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide typically involves multiple steps. The initial step often includes the formation of the benzimidazole ring through the condensation of o-phenylenediamine with formic acid or similar reagents .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The benzimidazole core is known for its antimicrobial and anticancer properties.
Industry: It can be used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The benzimidazole core can bind to DNA and proteins, disrupting their normal functions . The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to their inactivation . The acetohydrazide moiety can act as a chelating agent, binding to metal ions and affecting their biological availability .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
2-(2,2,2-Trifluoroethyl)benzimidazole: Known for its androgen receptor modulation properties.
2-Phenyl-1-[4-(2-piperidin-1-yl-ethoxy)benzyl]-1H-benzimidazole: Tested for gene activation in breast cancer cells.
5,6-Dimethyl-1-(α-D-ribofuranosyl)benzimidazole: An integral part of the structure of vitamin B12. What sets 2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide apart is its unique combination of functional groups, which confer a wide range of chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H19ClN4O2S |
---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C23H19ClN4O2S/c24-18-11-9-17(10-12-18)15-28-21-8-2-1-7-20(21)26-23(28)31-16-22(29)27-25-13-3-5-19-6-4-14-30-19/h1-14H,15-16H2,(H,27,29)/b5-3+,25-13+ |
InChI Key |
NZZNTOCWBSIZBU-BZCVXYEQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C=C/C4=CC=CO4 |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)NN=CC=CC4=CC=CO4 |
Origin of Product |
United States |
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